3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline
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Overview
Description
3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is a quinoline derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-8-methylquinoline and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.
Catalysts and Reagents: Catalysts such as aluminum chloride or ferric chloride are often used to facilitate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication. This results in the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a pyrido[1,2-a]pyrimidine structure.
2,6-Dichloro-8-methylquinoline: A precursor in the synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloroethyl and dichloro groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
948291-86-9 |
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Molecular Formula |
C12H10Cl3N |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3 |
InChI Key |
CQTCLEJTBSBQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl |
Origin of Product |
United States |
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